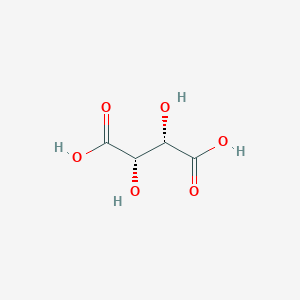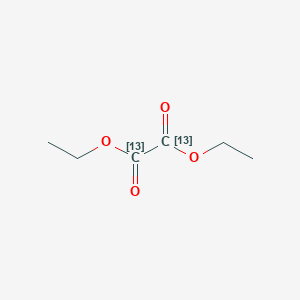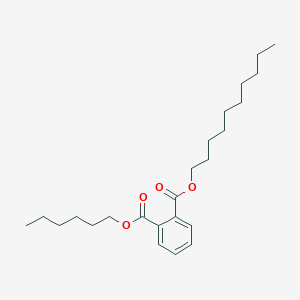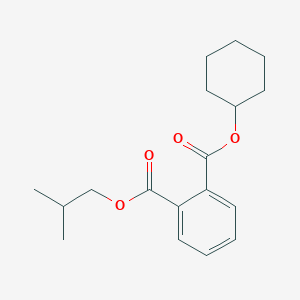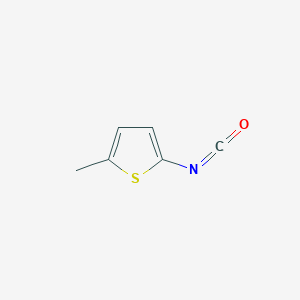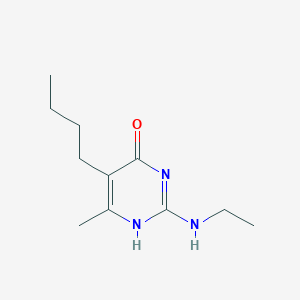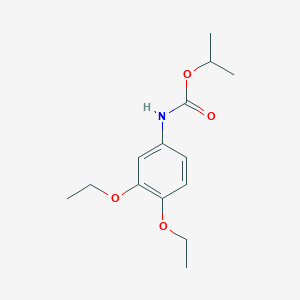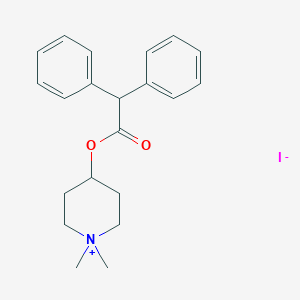
Arachidonoyl-N,N-dimethyl amide
Descripción general
Descripción
Arachidonoyl-N,N-dimethyl amide is a chemical compound with the molecular formula C22H37NO . It is an analog of anandamide, a type of endogenous cannabinoid, and exhibits weak or no binding to the human central cannabinoid (CB1) receptor .
Molecular Structure Analysis
The molecular structure of Arachidonoyl-N,N-dimethyl amide consists of a long carbon chain with multiple double bonds and an amide group . The exact structure can be represented by the SMILES string:CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C . Physical And Chemical Properties Analysis
Arachidonoyl-N,N-dimethyl amide has a molecular weight of 331.5 g/mol . It has a density of 0.9±0.1 g/cm3, a boiling point of 447.4±34.0 °C at 760 mmHg, and a flash point of 185.2±16.9 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .Aplicaciones Científicas De Investigación
Neuroscience Research
Arachidonoyl-N,N-dimethyl amide: is an analog of anandamide, a well-known endocannabinoid. In neuroscience, this compound is used to study the endocannabinoid system and its role in various neurological processes. It exhibits weak or no binding to the human central cannabinoid (CB1) receptor , which makes it a valuable tool for understanding the non-CB1 receptor-mediated effects of anandamide.
Cellular Communication Studies
This compound has been shown to inhibit rat glial gap junction cell-cell communication at a concentration of 50 µM . This application is crucial for research into how cells communicate and coordinate their activities, particularly in the context of neuroglial interactions and the propagation of signaling in the nervous system.
Lipid Biochemistry
In lipid biochemistry, Arachidonoyl-N,N-dimethyl amide serves as a model to study the biosynthesis and metabolism of fatty acid amides. It helps in understanding the enzymatic pathways involved in the formation and breakdown of lipid signaling molecules .
Pharmacological Research
Due to its structural similarity to anandamide, this compound is used in pharmacological studies to explore potential therapeutic applications. Its weak affinity for CB1 receptors suggests it could be used to modulate the endocannabinoid system without the psychoactive effects typically associated with cannabinoid receptor activation .
Metabolic Disease Biomarker Identification
The modifications of the arachidonoyl moiety in compounds like Arachidonoyl-N,N-dimethyl amide can serve as a basis for identifying biomarkers for various metabolic diseases. This is because specific fatty acid amides are known to be biomarkers for different metabolic conditions .
Drug Development
In drug development, researchers can use Arachidonoyl-N,N-dimethyl amide to create new compounds with potential medicinal properties. By modifying the structure and observing the biological activity, scientists can design drugs that target specific pathways within the endocannabinoid system .
Analytical Chemistry
As a standard compound with known properties, Arachidonoyl-N,N-dimethyl amide is used in analytical chemistry to calibrate instruments and validate methodologies for detecting and quantifying endocannabinoids and related lipids in biological samples .
Endocannabinoid-Related Lipid Research
This compound is also important in the broader context of endocannabinoid-related lipid research. It helps in elucidating the role of lipid signaling molecules in health and disease, and in the discovery of new endocannabinoid-like compounds with unique biological activities .
Mecanismo De Acción
Target of Action
Arachidonoyl-N,N-dimethyl amide is an analog of anandamide, an endogenous cannabinoid . It exhibits weak or no binding to the human central cannabinoid (CB1) receptor . The CB1 receptor is primarily found in the brain and nervous system, as well as in peripheral organs and tissues .
Mode of Action
Arachidonoyl-N,N-dimethyl amide interacts with its target, the CB1 receptor, but with weak or no binding . It has been found to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 μM .
Biochemical Pathways
The biological actions of anandamide, to which Arachidonoyl-N,N-dimethyl amide is an analog, are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that Arachidonoyl-N,N-dimethyl amide may also be involved in similar biochemical pathways.
Result of Action
The primary known effect of Arachidonoyl-N,N-dimethyl amide is its ability to inhibit rat glial gap junction cell-cell communication . This suggests that it may have a role in modulating intercellular communication in the nervous system.
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAVFLICKAOOF-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidonoyl-N,N-dimethyl amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




